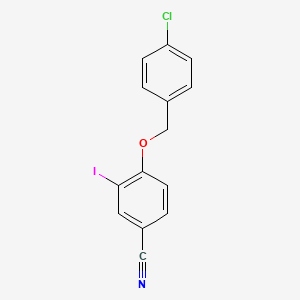

4-((4-Chlorobenzyl)oxy)-3-iodobenzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H9ClINO |

|---|---|

Molecular Weight |

369.58 g/mol |

IUPAC Name |

4-[(4-chlorophenyl)methoxy]-3-iodobenzonitrile |

InChI |

InChI=1S/C14H9ClINO/c15-12-4-1-10(2-5-12)9-18-14-6-3-11(8-17)7-13(14)16/h1-7H,9H2 |

InChI Key |

CQXFKEGDOODTCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)C#N)I)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 4 4 Chlorobenzyl Oxy 3 Iodobenzonitrile

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond on the aromatic ring is a key site of reactivity in 4-((4-chlorobenzyl)oxy)-3-iodobenzonitrile. The iodine atom, being a good leaving group, facilitates a variety of substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for the modification of aromatic rings. nih.gov While aryl halides are typically unreactive towards nucleophiles, the presence of electron-withdrawing groups can activate the ring for substitution. libretexts.org In the case of 4-((4-chlorobenzyl)oxy)-3-iodobenzonitrile, the benzonitrile (B105546) group (-CN) acts as a moderate electron-withdrawing group, enhancing the electrophilicity of the aromatic ring.

The SNAr mechanism generally proceeds via a two-step addition-elimination sequence involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govlibretexts.org For the reaction to occur, the electron-withdrawing substituent must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate. libretexts.org In 4-((4-chlorobenzyl)oxy)-3-iodobenzonitrile, the nitrile group is meta to the iodine, which provides less stabilization compared to an ortho or para arrangement. However, under forcing conditions or with highly reactive nucleophiles, SNAr reactions can still be achieved.

Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, challenging the long-held two-step model. nih.gov The specific mechanism for 4-((4-chlorobenzyl)oxy)-3-iodobenzonitrile in an SNAr reaction would likely depend on the nucleophile and reaction conditions.

Halogen Reactivity and Leaving Group Effects in Substitution

The reactivity of halogens in nucleophilic aromatic substitution and cross-coupling reactions follows the trend I > Br > Cl > F. youtube.com This trend is primarily attributed to the bond strength between the carbon and the halogen, with the C-I bond being the weakest and therefore the easiest to break. This makes the iodo-substituted position in 4-((4-chlorobenzyl)oxy)-3-iodobenzonitrile the most reactive site for substitutions.

This differential reactivity allows for selective transformations. For instance, in palladium-catalyzed cross-coupling reactions, it is possible to selectively react at the C-I bond while leaving other halogen substituents, such as the chloro group on the benzyl (B1604629) moiety, intact. wikipedia.org This chemoselectivity is a valuable tool in the synthesis of complex molecules.

Carbon-Carbon Bond Formation via Coupling Reactions

The aryl iodide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. The most common of these reactions are the Suzuki, Heck, and Sonogashira couplings.

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This reaction is widely used due to its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.com For 4-((4-chlorobenzyl)oxy)-3-iodobenzonitrile, a Suzuki coupling would allow for the introduction of a new aryl or alkyl group at the position of the iodine atom. A general scheme for the Suzuki coupling of a related iodobenzonitrile is shown below. researchgate.net

Table 1: Representative Conditions for Suzuki Coupling of Aryl Iodides

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | 4-Iodobenzonitrile (B145841) | Substrate |

| Boronic Acid | Phenylboronic acid | Coupling partner |

| Catalyst | Pd(PPh₃)₄ | Palladium(0) source |

| Base | K₂CO₃ | Activates boronic acid, neutralizes byproducts |

| Solvent | DMF/H₂O | Reaction medium |

This table presents a generalized set of conditions and may require optimization for specific substrates.

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov This reaction provides a means to introduce a vinyl group at the site of the iodine in 4-((4-chlorobenzyl)oxy)-3-iodobenzonitrile. The reaction typically involves a palladium(0) catalyst, a base, and often a phosphine (B1218219) ligand. libretexts.org

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is highly valuable for the synthesis of arylalkynes. The reaction of 4-((4-chlorobenzyl)oxy)-3-iodobenzonitrile with a terminal alkyne would yield a 3-alkynyl-4-((4-chlorobenzyl)oxy)benzonitrile derivative. Copper-free Sonogashira protocols have also been developed. nih.gov

Table 2: Comparison of Common Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Key Reagents |

| Suzuki | Organoboron compound | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Pd catalyst, base |

| Heck | Alkene | C(sp²)-C(sp²) | Pd catalyst, base |

| Sonogashira | Terminal alkyne | C(sp²)-C(sp) | Pd catalyst, Cu(I) co-catalyst, base |

This table provides a general overview of these important cross-coupling reactions.

Reactivity in C-H Bond Functionalization

Direct C-H bond functionalization has emerged as a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions. nih.gov In the context of 4-((4-chlorobenzyl)oxy)-3-iodobenzonitrile, C-H functionalization could potentially occur at various positions on the aromatic rings. However, the presence of the directing groups and the reactive C-I bond would likely influence the regioselectivity of such reactions. Research in this area often focuses on the development of catalysts that can selectively activate specific C-H bonds in the presence of other reactive sites. sigmaaldrich.com

Reactivity of the Benzonitrile Functional Group

The benzonitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. The electron-withdrawing nature of the nitrile group influences the reactivity of the aromatic ring and can itself be a site of reaction.

Common reactions of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This transformation would convert 4-((4-chlorobenzyl)oxy)-3-iodobenzonitrile into 4-((4-chlorobenzyl)oxy)-3-iodobenzoic acid.

Reduction: The nitrile group can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation). This would yield [4-((4-chlorobenzyl)oxy)-3-iodophenyl]methanamine.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form, after hydrolysis, ketones.

The reactivity of the benzonitrile group is generally lower than that of the aryl iodide in cross-coupling reactions, allowing for selective functionalization of the C-I bond without affecting the nitrile.

Transformations Involving the Benzyloxy Ether Linkage

The benzyloxy ether linkage in 4-((4-chlorobenzyl)oxy)-3-iodobenzonitrile is generally stable under many reaction conditions, including those typically used for palladium-catalyzed cross-coupling. However, this ether bond can be cleaved under specific conditions.

Hydrogenolysis: Catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) can cleave the benzyl ether, resulting in the formation of 4-hydroxy-3-iodobenzonitrile (B1313626) and 4-chlorotoluene. This method is often used for deprotection in organic synthesis.

Acidic Cleavage: Strong acids, such as HBr or HI, can also cleave the ether bond, although this may not be compatible with the other functional groups in the molecule.

The selective cleavage of the benzyloxy ether provides a route to the corresponding phenol (B47542), which can then be used in further synthetic manipulations.

Other Reactive Sites and General Transformations (e.g., Oxidation, Reduction)

The nitrile group (-CN) is a versatile functional group that can undergo reduction to a primary amine. A common method for this transformation is the use of lithium aluminum hydride (Li(AlH₄)) in a suitable solvent like tetrahydrofuran (B95107) (THF). This reaction typically proceeds through the formation of an intermediate imine, which is then further reduced to the amine upon hydrolysis. For similar benzonitrile structures, this reduction is a well-established two-step, one-pot process. Initially, the nitrile undergoes nucleophilic addition of the hydride at a low temperature (e.g., 0 °C), and after a period of stirring, the reaction is completed by hydrolysis, often in a basic medium to yield the corresponding benzylamine. The electronic properties of substituents on the aromatic ring can influence the reaction, although in many cases, isolation procedures have a more significant impact on the final yield.

Another significant reactive site is the benzyl ether linkage. Benzyl ethers are widely used as protecting groups for hydroxyl functions in organic synthesis because they can be cleaved under specific conditions. One of the most common methods for debenzylation is catalytic hydrogenolysis. This reaction involves the use of hydrogen gas (H₂) and a palladium catalyst, often on a carbon support (Pd/C). The process is efficient and clean, typically yielding the deprotected phenol and toluene (B28343) as a byproduct. This method is particularly useful as it can often be performed selectively in the presence of other functional groups.

Alternatively, benzyl ethers can be cleaved under acidic conditions, for instance, with strong acids like hydrobromic acid (HBr). However, this method is generally less mild and may not be suitable for substrates with other acid-sensitive functionalities. A more selective acidic cleavage can be achieved using a boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which allows for debenzylation under mild conditions while tolerating a range of other functional groups.

Oxidative cleavage of benzyl ethers is also possible. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for this purpose. The reactivity in such oxidations can be influenced by other substituents on the aromatic ring. For instance, the presence of electron-donating groups can facilitate the cleavage. In some cases, the position of the benzyl ether on the aromatic ring can significantly affect its reactivity towards oxidative cleavage.

The table below summarizes potential transformations of 4-((4-Chlorobenzyl)oxy)-3-iodobenzonitrile based on the general reactivity of its functional groups.

| Transformation | Reagents and Conditions | Product Type |

| Nitrile Reduction | 1. Li(AlH₄), THF, 0 °C to 25 °C2. H₂O, NaOH | Primary Amine |

| Benzyl Ether Cleavage (Hydrogenolysis) | H₂, Pd/C, Solvent (e.g., Ethanol, Ethyl Acetate) | Phenol |

| Benzyl Ether Cleavage (Acidic) | BCl₃·SMe₂, Dichloromethane | Phenol |

| Benzyl Ether Cleavage (Oxidative) | DDQ, Dichloromethane/Water | Phenol |

It is important to note that the simultaneous presence of the iodo, chloro, and nitrile functionalities may influence the outcome of these reactions. For instance, during catalytic hydrogenolysis for benzyl ether cleavage, the carbon-iodine and carbon-chlorine bonds could also be susceptible to reduction, depending on the specific catalyst and reaction conditions employed. Therefore, achieving selectivity in these transformations would be a key synthetic challenge.

Derivatization and Analogue Synthesis of 4 4 Chlorobenzyl Oxy 3 Iodobenzonitrile

Strategies for Structural Diversification and Complex Molecule Generation

The structural diversification of 4-((4-chlorobenzyl)oxy)-3-iodobenzonitrile can be approached by targeting its key functional groups. The iodine atom is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide array of aryl, alkynyl, and amino moieties, respectively, at the 3-position of the benzonitrile (B105546) ring. For instance, a Suzuki coupling reaction could be employed to introduce various boronic acids, leading to a library of 3-aryl-4-((4-chlorobenzyl)oxy)benzonitrile derivatives.

The benzyloxy group offers another point for modification. Cleavage of the benzyl (B1604629) ether, typically under reductive or acidic conditions, would unmask a hydroxyl group. This phenol (B47542) can then be re-alkylated or acylated with a diverse range of electrophiles to generate new ether and ester derivatives. This strategy allows for the exploration of structure-activity relationships related to the substituent at the 4-position.

Furthermore, the cyano group itself can be a handle for diversification. Hydrolysis of the nitrile can yield a carboxylic acid, which can then be converted to amides or esters. Reduction of the nitrile provides an aminomethyl group, a versatile functional group for further elaboration.

The combination of these strategies provides a powerful platform for generating a vast number of structurally diverse molecules from a single, readily accessible starting material. This approach is particularly valuable in fields like medicinal chemistry and materials science, where the rapid generation of compound libraries is essential for lead discovery and optimization. The development of one-pot or sequential reaction sequences that modify multiple functional groups in a single operation can further enhance the efficiency of this diversification process.

Synthesis of Structurally Related Benzonitrile Derivatives and Analogues

The synthesis of analogues of 4-((4-chlorobenzyl)oxy)-3-iodobenzonitrile allows for a systematic investigation of the role of each substituent. Analogues can be designed by varying the halogen at the 3-position, the substituent on the benzyl group, or the nature of the ether linkage.

The synthesis of these analogues typically starts from a common precursor, such as 3-iodo-4-hydroxybenzonitrile. researchgate.net This intermediate can be prepared from 4-hydroxybenzonitrile (B152051) through iodination. The phenolic hydroxyl group can then be alkylated with various substituted benzyl halides to introduce diversity in the benzyloxy portion of the molecule. For example, using 4-fluorobenzyl chloride or 4-methylbenzyl chloride instead of 4-chlorobenzyl chloride would yield the corresponding fluoro- or methyl-substituted analogues.

Alternatively, one could start with a different halogenated 4-hydroxybenzonitrile, such as 3-bromo-4-hydroxybenzonitrile, and follow the same alkylation procedure to obtain the bromo-analogue. The synthesis of various 4-alkoxybenzonitriles has been reported, often involving the reaction of a 4-halopyridine or 4-hydroxypyridine (B47283) with an alcohol in the presence of a base. semanticscholar.org While the starting material is different, the general principle of nucleophilic substitution at the 4-position is applicable.

The following table summarizes some examples of structurally related benzonitrile derivatives and the general synthetic approaches.

| Derivative Name | General Synthetic Approach | Starting Materials |

| 4-((4-Fluorobenzyl)oxy)-3-iodobenzonitrile | Williamson ether synthesis | 3-Iodo-4-hydroxybenzonitrile, 4-Fluorobenzyl chloride |

| 4-((4-Chlorobenzyl)oxy)-3-bromobenzonitrile | Williamson ether synthesis | 3-Bromo-4-hydroxybenzonitrile, 4-Chlorobenzyl chloride |

| 3-Iodo-4-methoxybenzonitrile (B1628733) | Williamson ether synthesis | 3-Iodo-4-hydroxybenzonitrile, Methyl iodide |

The synthesis of these analogues is crucial for understanding how subtle electronic and steric changes in the molecule affect its properties and reactivity in subsequent transformations.

Functionalization for Advanced Molecular Architectures

The strategic placement of functional groups in 4-((4-chlorobenzyl)oxy)-3-iodobenzonitrile makes it an excellent substrate for the construction of more complex, polycyclic systems through annulation, domino, and cascade reactions. These reactions allow for the rapid assembly of intricate molecular frameworks from simpler starting materials.

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for building heterocyclic systems. The iodine and nitrile functionalities in 4-((4-chlorobenzyl)oxy)-3-iodobenzonitrile are well-suited for participating in such transformations.

Palladium-catalyzed annulation of 2-iodobenzonitriles with alkynes is a known method for the synthesis of indenones. thieme-connect.com Although the iodine in the target molecule is at the 3-position, intramolecular cyclization strategies involving the nitrile group can be envisioned. For instance, if a suitable reacting partner is introduced at the 3-position via a cross-coupling reaction, subsequent intramolecular cyclization onto the nitrile could lead to the formation of a fused heterocyclic ring.

Iodine-mediated annulation reactions offer another route to fused heterocycles. rsc.org These reactions often proceed through an electrophilic cyclization mechanism. For example, if a nucleophilic side chain is attached to the benzonitrile ring, treatment with an iodine source could trigger an intramolecular cyclization to form a new ring. The synthesis of fused oxa-heterocycles via iodine-mediated annulation of cyclic 1,3-dicarbonyl compounds with propargylic alcohols has been reported, highlighting the utility of iodine in promoting ring-forming reactions. rsc.org

The following table provides examples of annulation reactions that could be adapted for the functionalization of 4-((4-chlorobenzyl)oxy)-3-iodobenzonitrile derivatives.

| Annulation Type | Reactants | Product Class |

| Palladium-catalyzed annulation | 2-Iodobenzonitrile, Diphenylacetylene | 2,3-Diarylindenone thieme-connect.com |

| Iodine-mediated annulation | Propargylic alcohols, Cyclic 1,3-dicarbonyls | Fused oxa-heterocycles rsc.org |

| [3+2] Annulation | Nitroalkenes, Azomethine ylides | Pyrroles chim.it |

These annulation strategies provide access to a variety of complex heterocyclic systems that would be difficult to synthesize using traditional methods.

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient methods for building molecular complexity. rsc.orgresearchgate.net The reactivity of the nitrile group in 4-((4-chlorobenzyl)oxy)-3-iodobenzonitrile makes it a prime candidate for such transformations, particularly when an ortho-functional group is present or introduced.

A prominent example is the synthesis of isoindolin-1-ones from ortho-carbonyl-substituted benzonitriles. nih.gov By introducing a formyl or acyl group at the 3-position of our target molecule (potentially through oxidation of a hydroxymethyl group introduced via a coupling reaction), it could serve as a precursor for base-promoted cascade reactions with pronucleophiles like ((chloromethyl)sulfonyl)benzenes. nih.gov This would lead to the formation of 3,3-disubstituted isoindolin-1-ones, a scaffold found in many biologically active compounds.

Similarly, domino reactions of 2-(2-oxo-2-phenylethyl)benzonitriles with amines, mediated by trimethylaluminum, provide a convenient route to substituted 1-aminoisoquinolines. nih.govbeilstein-archives.org This suggests that if an appropriate side chain can be installed at the 3-position of 4-((4-chlorobenzyl)oxy)-3-iodobenzonitrile, it could undergo a similar domino nucleophilic addition/intramolecular cyclization sequence.

The development of domino and one-pot approaches to functionalized benzonitriles from 2-[(3-hydroxy/acetoxy)propyn-1-yl]benzamides has also been reported, yielding complex structures with ortho-α-iodo-β-hydroxyketone or α,β-epoxyketone functionalities. thieme-connect.comresearchgate.netdntb.gov.ua These strategies underscore the potential of using appropriately functionalized benzonitriles as starting points for the rapid construction of diverse and complex molecular architectures. researchgate.netnih.gov

The table below showcases some domino and cascade reactions applicable to functionalized benzonitriles.

| Reaction Type | Key Reactants | Major Product Scaffold |

| Base-promoted cascade | ortho-Acylbenzonitriles, ((Chloromethyl)sulfonyl)benzenes | Isoindolin-1-ones nih.gov |

| Me3Al-mediated domino | 2-(2-Oxo-2-phenylethyl)benzonitriles, Amines | 1-Aminoisoquinolines nih.govbeilstein-archives.org |

| NXS-promoted dehydration-halohydration | 2-[(3-Hydroxy)propyn-1-yl]benzamides | ortho-α-Iodo-β-hydroxyketone benzonitriles thieme-connect.comresearchgate.netdntb.gov.ua |

| Pd-catalyzed carboamination/Diels-Alder | Bromodienes, Amines with pendant alkenes | Polycyclic nitrogen heterocycles nih.gov |

Through these advanced synthetic methodologies, 4-((4-chlorobenzyl)oxy)-3-iodobenzonitrile and its derivatives can be transformed into a wide array of complex molecules with potential applications in various fields of chemical science.

Applications of 4 4 Chlorobenzyl Oxy 3 Iodobenzonitrile As a Synthetic Building Block

Role in the Assembly of Complex Organic Scaffolds

The strategic placement of reactive sites on the 4-((4-Chlorobenzyl)oxy)-3-iodobenzonitrile backbone allows it to serve as a foundational element in the synthesis of elaborate organic structures. The presence of the iodine atom, in particular, opens up a wide array of possibilities for carbon-carbon and carbon-heteroatom bond formation, which are fundamental processes in the assembly of complex molecules.

Precursor to Fused Carbazole (B46965) Systems

The carbazole framework is a significant heterocyclic motif found in numerous natural products and pharmacologically active compounds. nih.gov The synthesis of functionalized carbazoles is a key area of research, and iodo-substituted aromatics are pivotal starting materials for their construction. nih.gov Palladium-catalyzed reactions, for instance, are powerful methods for forming the critical C-N bond to close the carbazole ring system. nih.govbeilstein-journals.orgnih.gov

While direct literature on the use of 4-((4-Chlorobenzyl)oxy)-3-iodobenzonitrile for carbazole synthesis is not prevalent, its structure is highly amenable to such transformations. The iodine atom serves as a reactive handle for oxidative addition to a palladium catalyst, initiating a cyclization cascade. For example, a common strategy involves the palladium-catalyzed intramolecular C-N coupling of an ortho-iodo-diaryl-amine. The target compound can be envisioned as a precursor to such a diarylamine intermediate, which would then undergo cyclization to form a substituted carbazole. The presence of the nitrile and chlorobenzyl ether groups offers points for further diversification of the final carbazole product.

Table 1: Representative Palladium-Catalyzed Reactions for Carbazole Synthesis

| Reactant Type | Catalyst/Reagents | Reaction Type | Product |

|---|---|---|---|

| 2'-Iodobiphenyl-2-phenylamine | Pd(OAc)₂ | Intramolecular C-N Coupling | 9-Phenyl-9H-carbazole |

| 2'-Bromoacetanilide & 2-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Suzuki Coupling followed by Intramolecular Cyclization | 9H-4-Methoxycarbazole |

This table illustrates common palladium-catalyzed methods for synthesizing carbazoles, for which iodo-aromatic compounds like 4-((4-Chlorobenzyl)oxy)-3-iodobenzonitrile are potential precursors. nih.govbeilstein-journals.org

Intermediates in Cycloisomerization Reactions

Cycloisomerization reactions are atom-economical processes that rearrange a molecule's connectivity to form cyclic structures. researchgate.netrsc.org Iodine and its compounds are known to promote or catalyze such transformations, particularly those involving alkynes. nih.govresearchgate.netrsc.org These reactions often proceed through an iodocyclization mechanism where the iodine atom acts as an electrophile, activating a double or triple bond towards intramolecular attack by a nucleophile. nih.gov

The iodo-substituted benzene (B151609) ring of 4-((4-Chlorobenzyl)oxy)-3-iodobenzonitrile makes it a suitable substrate for participating in or being incorporated into molecules designed for cycloisomerization. For instance, it could be coupled with an alkyne-containing fragment. The resulting intermediate, now containing both the iodo-aromatic moiety and a tethered alkyne, could undergo an iodine-mediated cyclization to generate complex polycyclic aromatic or heterocyclic systems. nih.govresearchgate.net Research has demonstrated the synthesis of 3-iodocarbazoles from aryl(indol-3-yl)methane-tethered propargyl alcohols through a cascade of 5-endo-spirocyclization followed by a 1,2-alkyl migration, a process initiated by iodine. nih.gov This highlights the potential of iodo-substituted building blocks in complex cyclization cascades.

Utilization in Diverse Chemical Research

Beyond its potential in constructing general organic scaffolds, 4-((4-Chlorobenzyl)oxy)-3-iodobenzonitrile has been documented as a key intermediate in targeted medicinal chemistry research. Its specific structure has been utilized in the synthesis of molecules designed to interact with specific biological targets.

A notable application is its use as an intermediate in the preparation of pyrazolopyrimidine derivatives that function as inhibitors of Activated CDC42 Kinase 1 (ACK1). nih.gov ACK1 is a tyrosine kinase that has been implicated in the progression of various human cancers, making it an important therapeutic target. nih.govnih.gov The development of selective ACK1 inhibitors is an active area of research. In a patented synthetic route, 4-((4-Chlorobenzyl)oxy)-3-iodobenzonitrile is used to build a larger molecular structure that ultimately leads to potent and selective ACK1 inhibitors. nih.gov This underscores the value of the title compound in creating advanced molecules for drug discovery programs.

Contribution to the Synthesis of Advanced Organic Intermediates

The role of 4-((4-Chlorobenzyl)oxy)-3-iodobenzonitrile extends to its function as a stepping stone for creating even more complex and valuable chemical intermediates. The synthesis of this compound is itself a multi-step process, likely starting from simpler precursors like 4-hydroxybenzaldehyde (B117250) or 4-hydroxybenzonitrile (B152051). chemicalbook.comnih.govtdcommons.org The initial iodination of the phenol (B47542) ring followed by etherification with 4-chlorobenzyl chloride via a Williamson ether synthesis would yield the target molecule. masterorganicchemistry.comlibretexts.org

This intermediate then serves as a scaffold upon which further complexity is built. In the context of the ACK1 inhibitor synthesis, the nitrile group of 4-((4-Chlorobenzyl)oxy)-3-iodobenzonitrile can be transformed, and the iodo-group can be used for cross-coupling reactions to attach other fragments, leading to the final pyrazolopyrimidine core structure. nih.govnih.gov This hierarchical approach, where a well-defined building block is used to construct a more elaborate structure, is a cornerstone of modern organic synthesis. The compound's contribution lies in providing a stable, functionalized core that allows for the sequential and controlled addition of other chemical moieties, ultimately enabling the efficient synthesis of advanced, high-value organic intermediates for various research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.